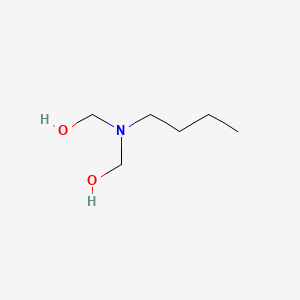

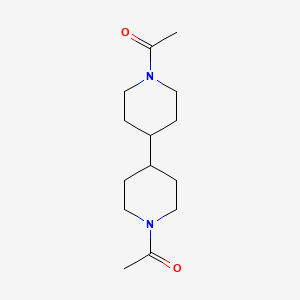

![molecular formula C21H14 B3049061 9h-Indeno[2,1-c]phenanthrene CAS No. 192-87-0](/img/structure/B3049061.png)

9h-Indeno[2,1-c]phenanthrene

Vue d'ensemble

Description

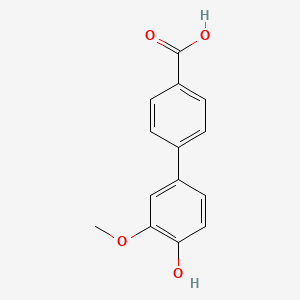

9H-Indeno[2,1-c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H14 and a molecular weight of approximately 266.34 Da . It is commonly found in fossil fuels, cigarette smoke, and other combustion products. Due to its intriguing structure and potential health hazards, it has garnered significant attention in the scientific community.

Molecular Structure Analysis

The molecular structure of 9H-Indeno[2,1-c]phenanthrene consists of three fused aromatic rings: two benzene rings and a naphthalene ring. The central naphthalene moiety is bridged by a carbon-carbon bond, resulting in a unique and compact arrangement. The planar geometry of the molecule contributes to its stability and aromatic character. Researchers have employed spectroscopic techniques (such as NMR, IR, and UV-Vis) to elucidate its structure and confirm its identity .

Chemical Reactions Analysis

The chemical reactivity of 9H-Indeno[2,1-c]phenanthrene involves electrophilic and nucleophilic substitutions, as well as aromatic substitution reactions. Functionalization at specific positions within the fused ring system can lead to derivatives with altered properties. Researchers have explored its reactions with electrophiles, radicals, and Lewis acids to modify its structure and properties. Understanding these reactions is crucial for designing new derivatives with desired functionalities .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Construction Applications

Synthesis of Phenanthrenes : A study by Zhou et al. (2012) discusses the synthesis of 2,3-diiodoindene and the construction of 13H-indeno[1,2-l]phenanthrenes through Suzuki coupling and Scholl reactions. These compounds could potentially be used as light-emitting materials due to their photophysical and electronic properties (Zhou, Chen, Lu, & Wang, 2012).

Novel Synthesis Routes : Tempesti et al. (2005) reported the synthesis of phenanthrenes with different substituents, leading to the formation of aza- or oxa-indeno[1,2-l]phenanthrenes with pentacyclic aromatic condensed ring systems (Tempesti, Pierini, & Baumgartner, 2005).

Environmental Studies

- Atmospheric Gas-Phase Reactions : Wang et al. (2007) explored the formation of 9,10-phenanthrenequinone through gas-phase reactions of phenanthrene with radicals and ozone in the atmosphere. This process has implications for understanding the atmospheric behavior of polycyclic aromatic hydrocarbons (Wang, Atkinson, & Arey, 2007).

Material Science and Chemistry

Organic Light-Emitting Diodes : Pak et al. (2019) designed and synthesized indenophenanthrene derivatives for use in blue organic light-emitting diodes, achieving high efficiency and luminous power (Pak, Park, Kang, Lee, Kim, & Yoon, 2019).

Electron Transport and Host Materials : Seo et al. (2019) discussed the role of the electron-transporting benzo[f]quinoline unit in bipolar hosts for green phosphorescent organic light-emitting diodes (PHOLEDs), highlighting the improvement in carrier transport and overall performance (Seo, Park, Kim, Suh, & Lee, 2019).

Environmental Bioremediation

- Biodegradation of Phenanthrene : Fu et al. (2018) examined the metabolism of phenanthrene by Phomopsis liquidambari, both in vitro and in vivo, proposing potential pathways for bioremediation of polycyclic aromatic hydrocarbons in the environment (Fu, Xu, Sun, Hu, Cao, Dai, & Jia, 2018).

Electronic and Optical Materials

- Electrosynthesis of Polyphenanthrenes : Lin et al. (2015) conducted electrosynthesis of polyphenanthrenes, demonstrating their potential as electroactive and fluorescent materials for optoelectronic applications (Lin, Zhao, Ming, Zhen, Liu, Lu, & Xu, 2015).

Mécanisme D'action

While the exact biological mechanism of 9H-Indeno[2,1-c]phenanthrene remains an active area of research, it is known to interact with cellular components, including DNA and proteins. Its potential carcinogenicity and mutagenicity raise concerns about its impact on human health. Investigating its binding sites, metabolic pathways, and enzymatic interactions will provide insights into its mechanism of action.

Safety and Hazards

Orientations Futures

Research should focus on:

- Environmental Remediation : Developing strategies to mitigate its environmental impact.

Propriétés

IUPAC Name |

pentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14/c1-3-7-18-14(5-1)9-10-15-11-12-17-13-16-6-2-4-8-19(16)21(17)20(15)18/h1-12H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBIUNYFMCJJEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C4=C(C=C2)C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172755 | |

| Record name | 9H-Indeno(2,1-c)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9h-Indeno[2,1-c]phenanthrene | |

CAS RN |

192-87-0 | |

| Record name | 9H-Indeno(2,1-c)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Indeno(2,1-c)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

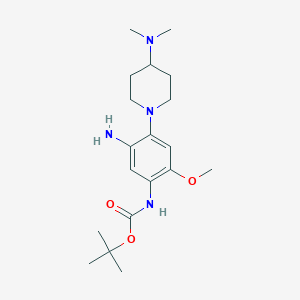

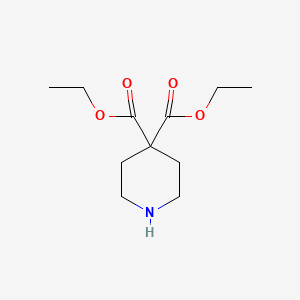

![1,3-Propanediamine, N1-[2-[2-(dimethylamino)ethoxy]ethyl]-N1-methyl-](/img/structure/B3048988.png)

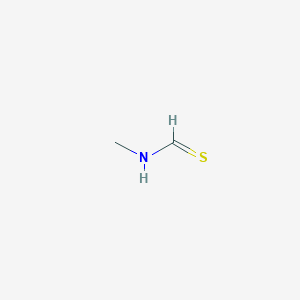

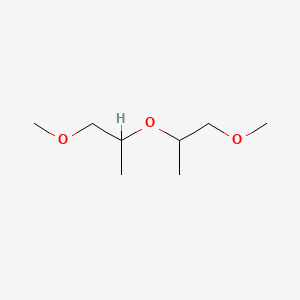

![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)

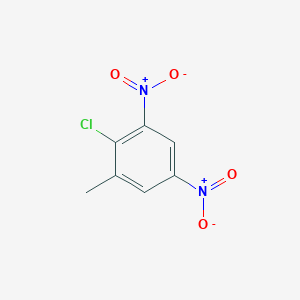

![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)